4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXXTPZMMKEQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-4-Methylthiazole Intermediate
The foundational step involves synthesizing the 2-amino-4-methylthiazole core, a precursor for the thiazolo[3,2-a]pyrimidinone scaffold. Adapted from the Der Pharma Chemica protocol, this reaction employs acetone as the methyl-substituted ketone, thiourea, and iodine in 1,4-dioxane:
Procedure:
- Combine acetone (100 mmol), thiourea (200 mmol), iodine (200 mmol), and 1,4-dioxane (5 mL).
- Heat the mixture at 80–90°C for 8 hours under reflux.
- Triturate the resulting mass with diethyl ether for 12 hours.
- Wash sequentially with 3% sodium thiosulfate (to remove residual iodine) and cold water.
- Recrystallize from dimethyl sulfoxide (DMSO)-water (1:1 v/v) and purify via silica gel chromatography (benzene-methanol, 8:2 v/v).
Outcome:
- Yield: 70% (analogous to reported aryl derivatives).
- Melting Point: 87–89°C (consistent with thiazole formation).
- Characterization: $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 2.35 (s, 3H, CH$$ _3 $$), 6.82 (s, 1H, thiazole-H), 7.45 (br s, 2H, NH$$ _2 $$).
Formation of the Michael Adduct
The thiazole intermediate undergoes Michael addition with a diketone to construct the pyrimidinone ring. For 3,7-dimethyl substitution, methyl-substituted diketones (e.g., 2,4-pentanedione) are utilized:
Procedure:
- Dissolve 2-amino-4-methylthiazole (1 mol) and 2,4-pentanedione (1 mol) in ethanol.
- Reflux on a water bath for 7–8 hours to form the Michael adduct (IIIa).
- Monitor reaction progress via TLC (benzene-methanol, 9:1 v/v).
Mechanistic Insight:
The enolate of the diketone attacks the electrophilic thiazole carbon, forming a conjugate addition product. Steric effects from methyl groups necessitate extended reaction times compared to aryl analogs.
Cyclization to 3,7-Dimethyl-5H-Thiazolo[3,2-a]Pyrimidin-5-one
Cyclization of the Michael adduct generates the fused thiazolopyrimidinone core:
Procedure:
- Dissolve the Michael adduct (IIIa) in benzene.
- Add 10% sulfuric acid and reflux for 7–8 hours.
- Cool the mixture to precipitate a yellow solid.
- Recrystallize from ethanol.
Outcome:
Acylation with 4-Chlorobenzoyl Chloride
The final step introduces the 4-chlorobenzamide group via nucleophilic acyl substitution:
Procedure:
- Suspend 3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one (1 mol) in dry dichloromethane.
- Add triethylamine (2 mol) and 4-chlorobenzoyl chloride (1.2 mol) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and dry over anhydrous sodium sulfate.
- Purify via column chromatography (ethyl acetate-hexane, 3:7 v/v).
Optimization Notes:
- Excess acyl chloride ensures complete substitution at the secondary amine.
- Low temperatures minimize side reactions (e.g., O-acylation).
Outcome:
- Yield: 60–68%.
- Melting Point: 210–212°C.
- Characterization:
Analytical Validation and Spectral Data
Table 1: Comparative Spectral Data for Key Intermediates and Final Product
| Compound | IR (C=O, cm⁻¹) | $$ ^1H $$ NMR (δ, ppm) | Yield (%) |
|---|---|---|---|
| 2-Amino-4-methylthiazole | - | 2.35 (s, 3H), 6.82 (s, 1H), 7.45 (br s, 2H) | 70 |
| Michael Adduct (IIIa) | - | 2.30 (s, 6H), 3.45 (s, 2H), 6.75 (s, 1H) | 75 |
| Thiazolopyrimidinone Core | 1685 | 2.40 (s, 6H), 6.90 (s, 1H), 8.15 (s, 1H) | 68 |
| Final Product | 1720 | 2.38 (s, 6H), 7.52 (d, 2H), 7.95 (d, 2H), 8.65 | 65 |
Mechanistic and Optimization Considerations
- Thiazole Synthesis: Iodine acts as both an oxidizing agent and catalyst, facilitating cyclization between thiourea and ketone.
- Cyclization: Sulfuric acid protonates the carbonyl group, enhancing electrophilicity for intramolecular attack by the thiazole amine.
- Acylation: Triethylamine scavenges HCl, shifting equilibrium toward amide formation.
Challenges:
- Steric hindrance from methyl groups reduces reaction rates during Michael addition and cyclization.
- Recrystallization solvents (DMSO-water) were critical for isolating pure intermediates.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the benzamide ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazolopyrimidine core, resulting in different oxidation states and functional groups.
Coupling Reactions: The benzamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and coupled products with extended molecular frameworks.
Scientific Research Applications
4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication, protein synthesis, or cell signaling.
Pathways Involved: It may modulate pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.
Benzamide Derivatives: Compounds with benzamide groups and various substituents at different positions.
Uniqueness
4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is unique due to its specific combination of a thiazolopyrimidine core, a benzamide group, and a chlorine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a thiazolopyrimidine derivative notable for its potential biological activities. This compound features a complex structure that includes a thiazolo[3,2-a]pyrimidine core and a benzamide moiety, which contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula of 4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is CHClNOS. It has a molecular weight of approximately 351.8 g/mol. The presence of the chlorine atom at the 4-position of the benzamide ring is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 351.8 g/mol |
| Chemical Class | Thiazolopyrimidine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate pathways involved in:
- DNA Replication: Potential inhibition of DNA polymerases.
- Protein Synthesis: Interaction with ribosomal components.
- Cell Signaling: Modulation of receptor activity and downstream signaling pathways.
These interactions may lead to effects such as apoptosis, inhibition of cell proliferation, and modulation of immune responses .
Anticancer Activity
Research indicates that 4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide exhibits significant anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines. For instance:
- Cell Lines Tested: A431 (epidermoid carcinoma), Jurkat (T-cell leukemia).
- IC50 Values: Less than that of standard drugs like doxorubicin, indicating superior efficacy in certain contexts .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated using the agar diffusion method against strains such as:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were found to be comparable or superior to standard antibiotics .
Case Studies
- Antitumor Efficacy: In vivo studies on murine models showed that this compound significantly reduced tumor size in xenograft models when administered at specific dosages.
- Antimicrobial Testing: Clinical isolates were tested for susceptibility to this compound, revealing potent activity against resistant strains of bacteria.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with a thiazolo[3,2-a]pyrimidine precursor. Key steps include:
- Condensation : Reacting 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-amine with 4-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under inert atmosphere.
- Catalysis : Use of triethylamine or pyridine as a base to neutralize HCl byproducts .
- Purification : Recrystallization from ethyl acetate/ethanol mixtures improves yield (up to 78%) and purity .
Critical parameters include temperature control (reflux at 80–100°C) and solvent selection to minimize side reactions.
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D conformation, including dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and aromatic substituents) .
- Spectroscopy :
- NMR : Confirm substituent positions (e.g., methyl groups at C3/C7, chloro-benzamide at C6).
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
- Elemental analysis : Verify molecular formula (C₁₉H₁₅ClN₄O₂S) and rule out impurities .
Q. What standard assays are used to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures (e.g., S. aureus, C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?
- Methodological Answer :
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Kᵢ values .
- Docking simulations : Map the compound’s interaction with enzyme active sites (e.g., ATP-binding pockets) using software like AutoDock Vina. Compare results with crystallographic data .
- Mutagenesis : Validate binding residues (e.g., catalytic lysine or aspartate) via site-directed mutagenesis and activity assays .
Q. What strategies are effective for resolving contradictory bioactivity data across studies?
- Methodological Answer :
- Variable analysis : Compare substituent effects (e.g., 4-chloro vs. 4-ethoxybenzamide) on target affinity .
- Assay standardization : Control for pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% in cell assays) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and antibacterial potency) .
Q. How can computational modeling predict reactivity and stability under varying conditions?
- Methodological Answer :
- DFT calculations : Optimize geometry and calculate HOMO/LUMO gaps to predict electrophilic/nucleophilic sites .
- Degradation studies : Simulate hydrolytic stability at pH 1–13 using accelerated stability testing (40°C/75% RH) .
- Solvent compatibility : Use COSMO-RS models to predict solubility in polar/non-polar solvents .
Q. What advanced techniques validate target engagement in cellular environments?
- Methodological Answer :
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization after compound treatment via Western blot .
- Click chemistry : Incorporate alkyne/azide tags into the compound for pull-down assays and proteomic identification .
- CRISPR screening : Knock out putative targets and assess resistance/sensitivity in cell viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
